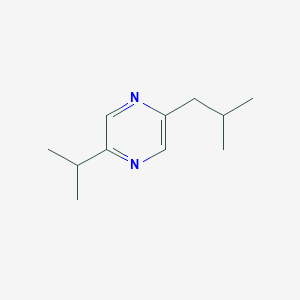

2-Isopropyl-5-isobutylpyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Isobutyl-5-isopropylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is known for its distinct aroma, often described as earthy or green, and is found in various natural sources, including plants and foods.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-5-isopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminobutane with 2,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazine ring.

Industrial Production Methods: Industrial production of 2-Isobutyl-5-isopropylpyrazine often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyl-5-isopropylpyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazines.

Scientific Research Applications

2-Isobutyl-5-isopropylpyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s distinct aroma makes it useful in studying olfactory receptors and sensory biology.

Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: It is used as a flavoring agent in the food industry due to its earthy aroma.

Mechanism of Action

The mechanism of action of 2-Isobutyl-5-isopropylpyrazine involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through receptor-ligand interactions.

Comparison with Similar Compounds

2-Isobutyl-5-isopropylpyrazine can be compared with other pyrazine derivatives, such as:

2-Isobutyl-3-methoxypyrazine: Known for its green bell pepper aroma.

2,3-Dimethylpyrazine: Has a nutty aroma and is used in flavoring.

2,5-Dimethylpyrazine: Exhibits a roasted or burnt aroma.

The uniqueness of 2-Isobutyl-5-isopropylpyrazine lies in its specific isobutyl and isopropyl substituents, which contribute to its distinct aroma and chemical properties.

Biological Activity

2-Isopropyl-5-isobutylpyrazine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, antifungal, and potential therapeutic effects, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its unique pyrazine ring structure, which contributes to its biological activity. The molecular structure can be represented as follows:

- Molecular Formula : C_11H_16N_2

- Molecular Weight : 176.26 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. In a study examining various alkylpyrazines, this compound exhibited notable antibacterial activity against several pathogens.

- Case Study : A study conducted by Haidar et al. demonstrated that this compound showed significant growth inhibition against Ralstonia solanacearum, a soil-borne plant pathogenic bacterium, with growth inhibition rates reaching up to 79.87% at high concentrations (672 µg/mL) .

| Concentration (µg/mL) | Growth Inhibition (%) |

|---|---|

| 504 | 69.75 |

| 672 | 79.87 |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Research indicates that this compound can inhibit the mycelial growth of various fungi.

- Research Findings : A study reported that the application of pyrazine derivatives, including this compound, significantly reduced the mycelial growth of Phaeomoniella chlamydospora, with reductions of 55% and 67% observed at specific concentrations .

Other Biological Effects

Emerging research suggests that pyrazines may also possess other beneficial biological effects, such as:

- Antioxidant Properties : Certain pyrazines have been linked to antioxidative effects through mechanisms like lowering NADPH oxidase activity in renal epithelial cells .

- Cognitive Enhancement : Similar compounds have been reported to enhance cognitive abilities in animal models, suggesting potential neuroprotective effects .

The biological activities of this compound are believed to be mediated through interactions with cellular targets, including receptors and enzymes involved in metabolic pathways. For instance, the structure-activity relationship among alkylpyrazines indicates that variations in substituents can significantly influence their biological efficacy .

Properties

CAS No. |

68290-70-0 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

2-(2-methylpropyl)-5-propan-2-ylpyrazine |

InChI |

InChI=1S/C11H18N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h6-9H,5H2,1-4H3 |

InChI Key |

UHVOUUJPLVBJAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CN=C(C=N1)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.